molecular formula C16H24N2O3 B5295248 isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate

isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate

Cat. No. B5295248
M. Wt: 292.37 g/mol
InChI Key: AHMJXYWSIFSGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate, also known as S 18986, is a compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of S 18986 is not fully understood. However, it has been suggested that S 18986 may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, such as synaptic plasticity, learning, and memory. By enhancing the activity of mGluR5, S 18986 may improve cognitive function and protect neurons from degeneration.
Biochemical and Physiological Effects:
S 18986 has been found to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are associated with neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using S 18986 in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation of using S 18986 is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on S 18986. One direction is to further elucidate its mechanism of action and identify its downstream signaling pathways. Another direction is to investigate its potential therapeutic effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of more water-soluble analogs of S 18986 may improve its pharmacokinetics and clinical efficacy.
In conclusion, S 18986 is a promising compound that has potential therapeutic effects on various neurological disorders. Its mechanism of action involves the modulation of the mGluR5 receptor, which is involved in various neurological processes. Further research on S 18986 may lead to the development of novel treatments for these disorders.

Synthesis Methods

The synthesis of S 18986 involves a multi-step process that includes the reaction of 2-amino-5-methylpyridine with ethyl acrylate, followed by the reduction of the resulting ester with sodium borohydride, and finally, the reaction of the resulting alcohol with isobutyl chloroformate. The yield of the final product is around 60%.

Scientific Research Applications

S 18986 has been extensively studied for its potential therapeutic effects on various neurological disorders. In animal models of Alzheimer's disease, S 18986 has been found to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease models, S 18986 has been shown to improve motor function and protect dopaminergic neurons from degeneration. In schizophrenia models, S 18986 has been found to reduce the positive symptoms of the disease.

properties

IUPAC Name

2-methylpropyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)11-21-15(19)18-8-6-16(20,7-9-18)14-5-4-13(3)10-17-14/h4-5,10,12,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMJXYWSIFSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)OCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate

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